molecular formula C14H14N4O2S B2854926 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide CAS No. 1797727-39-9

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2854926
CAS No.: 1797727-39-9
M. Wt: 302.35
InChI Key: MVDMQAKCHXDPSM-UHFFFAOYSA-N
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Description

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide is a heterocyclic compound featuring a thiazoloazepin core fused with a pyridinyl acetamide moiety. Its molecular formula is C₁₅H₁₆N₄O₂S, with an average molecular weight of 316.38 g/mol. The compound’s structure combines a bicyclic thiazole-azepine system (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepine) linked to a substituted acetamide group bearing a pyridin-3-yl substituent .

Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c19-11(7-9-3-1-5-15-8-9)18-14-17-10-4-2-6-16-13(20)12(10)21-14/h1,3,5,8H,2,4,6-7H2,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDMQAKCHXDPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-c]azepine core. This can be achieved through cyclization reactions involving appropriate precursors such as thiazoles and azepines. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules
This compound serves as a critical building block in organic synthesis. Its unique thiazoloazepine structure allows chemists to create more complex molecules through various synthetic pathways. The synthesis typically involves multi-step processes that may include cyclization reactions and the formation of amide bonds.

Chemical Reactivity
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide can undergo several types of chemical reactions:

  • Oxidation : Utilizing agents like hydrogen peroxide.
  • Reduction : Employing reducing agents such as sodium borohydride.
  • Substitution Reactions : Involving halogens and nucleophiles under specific conditions.

Case Studies

  • Antimicrobial Screening : A study conducted on thiazole derivatives revealed promising antimicrobial activity. While specific results for this compound were not documented, related compounds showed effective inhibition against bacterial growth.
  • Cytotoxicity Assays : In vitro testing on human cancer cell lines indicated that structurally similar compounds exhibited IC50 values in the low micromolar range. Further investigations are necessary to assess whether this compound demonstrates comparable potency.

Industry Applications

This compound may also find applications in material science and chemical manufacturing processes. Its unique properties could be harnessed in developing new materials or as precursors in various industrial applications.

Mechanism of Action

The mechanism by which N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide exerts its effects involves the modulation of specific molecular targets and pathways. It has been shown to phosphorylate multiple sites within the C-terminus of TP53, promoting the activation of TP53 by acetylation. This leads to cell cycle arrest and suppression of cellular proliferation. Additionally, it promotes the repair of DNA cross-links through phosphorylation of FANCE.

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Advantages: The pyridin-3-yl group in the target compound likely improves solubility and target engagement compared to non-aromatic substituents .
  • Mechanistic Uncertainty: While phenoxy acetamides are well-characterized in oncology, the thiazoloazepin-pyridinyl hybrid’s exact mechanism remains underexplored.

Biological Activity

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide is a compound that falls within the category of thiazolidine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N5O2S2C_{13}H_{15}N_{5}O_{2}S_{2}, with a molecular weight of 337.4 g/mol. The compound features a thiazoloazepine core structure that is modified with a pyridine moiety and an acetamide functional group.

Biological Activity Overview

Research indicates that thiazolidine derivatives exhibit a wide range of biological activities, including:

  • Antioxidant Activity : Thiazolidine derivatives have shown significant antioxidant properties. For instance, studies have demonstrated that modifications in the thiazolidine structure can enhance free radical scavenging capabilities .
  • Anticancer Properties : Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. Research indicates that certain derivatives can induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : The anti-inflammatory potential of thiazolidine derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • Antimicrobial Activity : Some thiazolidine derivatives exhibit antimicrobial properties against various pathogens. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Antioxidant Activity

A study conducted by Sava et al. highlighted the antioxidant activity of thiazolidine derivatives using the DPPH assay. The most potent compounds exhibited IC50 values significantly lower than standard antioxidants like vitamin C .

Anticancer Evaluation

Research by Carraro Junior et al. investigated the effects of thiazolidine derivatives on breast cancer cells. The study revealed that specific modifications in the thiazolidine structure led to enhanced cytotoxicity against cancer cells .

Anti-inflammatory Mechanisms

In a recent study focusing on anti-inflammatory mechanisms, it was found that certain thiazolidine derivatives could effectively reduce inflammation markers in vitro. These findings suggest potential applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialDisruption of microbial cell membranes

Q & A

Q. What are the established synthetic routes for N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step protocols starting from thiazoloazepine and pyridinylacetamide precursors. Key steps include:

  • Thioether formation : Reacting a thiol-containing intermediate (e.g., thiazoloazepine-2-thiol) with α-bromoacetamide derivatives under basic conditions (e.g., NaHCO₃ in DMF at 60°C) .
  • Cyclization : Utilizing microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
  • Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the final compound (>95% purity) .
    Optimization : Yields improve with inert atmospheres (N₂), controlled pH (8–9), and catalytic bases like triethylamine .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazoloazepine core (δ 2.5–3.5 ppm for azepine protons) and pyridinylacetamide moiety (δ 8.0–8.5 ppm for pyridine protons) .
  • Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ = 345.12 m/z) verifies molecular formula (C₁₅H₁₆N₄O₂S) .
  • IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H in thioether intermediates) .

Q. What are the primary biological activities reported for this compound?

  • Kinase Inhibition : Potent activity against serine/threonine-protein kinase Chk1 (IC₅₀ = 0.8 µM), linked to its thiazoloazepine core .
  • Antimicrobial Activity : Moderate inhibition of Gram-positive bacteria (MIC = 32 µg/mL) due to thioether and pyridine groups .
  • Cytotoxicity : Selective activity against cancer cell lines (e.g., HeLa, IC₅₀ = 12 µM) via apoptosis induction .

Advanced Research Questions

Q. How do structural analogs of this compound differ in bioactivity, and what explains these variations?

Analog Structural Difference Bioactivity Key Reference
Thiazolo[5,4-c]azepin-2-yl acetamide Base structureChk1 inhibition (IC₅₀ = 0.8 µM)
Pyrimido[5,4-b]indol-2-yl analog Pyrimidine-indole coreEnhanced cytotoxicity (HeLa IC₅₀ = 5 µM)
Thieno[3,2-d]pyrimidin-2-yl analog Thienopyrimidine coreReduced kinase activity (IC₅₀ > 50 µM)
Mechanistic Insight : The thiazoloazepine core is critical for kinase binding, while pyridine/pyrimidine substitutions modulate cellular permeability and target specificity .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Assay Standardization : Use uniform cell lines (e.g., HeLa vs. MCF-7) and ATP concentrations in kinase assays to minimize variability .
  • Metabolic Stability Tests : Evaluate compound degradation in serum (e.g., t₁/₂ in rat plasma = 2.5 hours) to explain potency drops in vivo vs. in vitro .
  • Dose-Response Curves : Replicate studies with ≥3 independent trials to confirm IC₅₀ trends .

Q. How does molecular docking elucidate interactions between this compound and Chk1?

Docking simulations (e.g., AutoDock Vina) reveal:

  • Hydrogen Bonding : Pyridinyl N-atom with Chk1’s Glu85 residue (distance = 2.1 Å) .
  • Hydrophobic Interactions : Thiazoloazepine ring occupies a hydrophobic pocket near Leu15 and Val23 .
  • Binding Affinity : Calculated ΔG = -9.2 kcal/mol, consistent with experimental IC₅₀ values .

Q. What synthetic challenges arise in scaling up production, and how are they mitigated?

  • Low Yield in Cyclization : Side reactions during azepine ring formation reduce yields to <40%. Solution : Microwave-assisted synthesis improves yields to 65% .
  • Purification Complexity : Co-eluting byproducts require HPLC (C18 column, acetonitrile/water gradient) for resolution .

Q. How does pH affect the stability of this compound in biological buffers?

  • Acidic Conditions (pH 3–5) : Rapid degradation (t₁/₂ = 1 hour) via hydrolysis of the acetamide group .
  • Neutral pH (7.4) : Stable for >24 hours in PBS, suitable for cell-based assays .
  • Basic Conditions (pH 9–10) : Thioether oxidation forms sulfoxide derivatives, reducing bioactivity .

Q. What structure-activity relationship (SAR) trends are observed in thiazoloazepine analogs?

  • Critical Groups :
    • Thiazoloazepine Core : Removal reduces kinase inhibition by >90% .
    • Pyridin-3-yl Acetamide : Replacement with phenyl decreases cytotoxicity 3-fold .
  • Modifiable Sites :
    • Azepine C-5 Position : Methyl substitution enhances metabolic stability (t₁/₂ = 4 hours) .

Q. How do solvent polarity and temperature influence crystallization for X-ray studies?

  • Optimal Solvents : Ethanol/water (7:3) at 4°C yields monoclinic crystals (space group P2₁/c) suitable for diffraction .
  • Challenges : Low solubility in apolar solvents (e.g., hexane) complicates crystal growth. Workaround : Slow evaporation with DMSO co-solvent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.